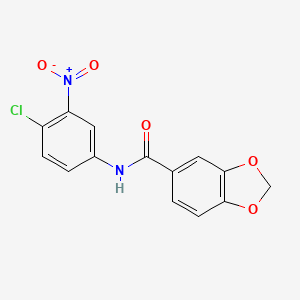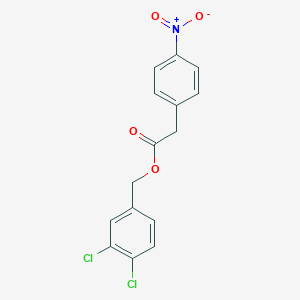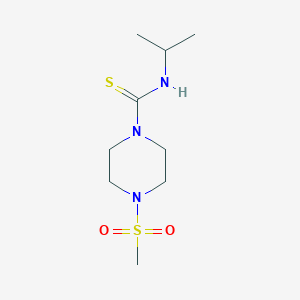
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide, commonly known as CNQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the brain. CNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
作用機序
CNQX acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. CNQX has a higher affinity for AMPA receptors than kainate receptors, and it has little or no effect on NMDA receptors.
Biochemical and Physiological Effects:
CNQX has been shown to have a variety of biochemical and physiological effects in the brain. It can reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and inhibit the induction of long-term potentiation (LTP) in hippocampal neurons. It can also block the expression of c-Fos and other immediate-early genes that are involved in synaptic plasticity and learning and memory. CNQX has been shown to be neuroprotective in various models of brain injury, such as ischemia, traumatic brain injury, and neurodegenerative diseases.
実験室実験の利点と制限
CNQX has several advantages for lab experiments, including its high potency, selectivity, and availability. It can be used at low concentrations to block the activity of ionotropic glutamate receptors without affecting other neurotransmitter systems. However, CNQX has some limitations, such as its short half-life and potential toxicity at high concentrations. It can also affect the activity of metabotropic glutamate receptors and other ion channels, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the use of CNQX in scientific research. One area of interest is the development of more selective and potent antagonists of AMPA and kainate receptors that can be used to study their specific roles in synaptic transmission and plasticity. Another area of interest is the use of CNQX and other glutamate receptor antagonists as potential therapeutics for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of CNQX in combination with other drugs or therapies may enhance its neuroprotective effects and improve its clinical efficacy.
合成法
CNQX can be synthesized by several methods, including the reaction of 3-nitro-4-chloroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified by recrystallization or column chromatography. The purity and yield of the product can be optimized by adjusting the reaction conditions and using high-quality reagents.
科学的研究の応用
CNQX is widely used in scientific research to study the glutamatergic system, which is involved in various physiological and pathological processes in the brain. It is used as a tool to block the activity of ionotropic glutamate receptors, such as AMPA and kainate receptors, in order to investigate their role in synaptic transmission, plasticity, and neurodegeneration. CNQX has also been used to study the mechanisms of drug addiction, epilepsy, stroke, and neuroprotection.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-10-3-2-9(6-11(10)17(19)20)16-14(18)8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICAOSTNGFTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)


![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)


![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)